molecular formula C10H7N3 B1295606 2-(1H-imidazol-1-yl)benzonitrile CAS No. 25373-49-3

2-(1H-imidazol-1-yl)benzonitrile

Cat. No. B1295606
CAS RN: 25373-49-3
M. Wt: 169.18 g/mol
InChI Key: MNKBJOSIVSQUBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(1H-imidazol-1-yl)benzonitrile is a derivative of the imidazole family, which is a class of heterocyclic aromatic organic compounds. Imidazole derivatives are known for their diverse range of biological activities and applications in various fields, including medicinal chemistry and material science. The imidazole ring is a five-membered planar ring with two nitrogen atoms at non-adjacent positions. This structure is crucial for the chemical and physical properties of the compounds, as well as their reactivity and interaction with biological systems.

Synthesis Analysis

The synthesis of imidazole derivatives often involves the formation of the imidazole ring or functionalization of pre-existing imidazole compounds. For instance, the synthesis of 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole involves N-alkylation of 2-(pyridin-2-yl)-1H-benzo[d]imidazole, indicating a stepwise approach to building the desired structure . Similarly, the synthesis of 1,2,4,5-tetrasubstituted imidazoles can be achieved through a four-component cyclocondensation, demonstrating the versatility of synthetic methods available for imidazole derivatives . A catalyst-free synthesis approach has also been developed for the construction of 1,2,4,5-tetrasubstituted imidazoles, highlighting the advancements in efficient and environmentally friendly synthetic techniques .

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of the imidazole ring, which can be substituted at various positions to yield a wide array of compounds with different properties. X-ray crystallography is a common technique used to determine the solid-state structure of these compounds, providing detailed information about their geometry and conformation . Quantum chemical calculations, such as density functional theory (DFT), are also employed to predict and understand the molecular and spectroscopic features of imidazole derivatives .

Chemical Reactions Analysis

Imidazole derivatives participate in various chemical reactions, which are essential for their functionalization and application. For example, the synthesis of metallophthalocyanines substituted with 1H-benzoimidazol-2-ylsulfanyl groups involves the use of phthalonitrile derivatives, indicating the reactivity of the imidazole moiety towards the formation of complex structures . The reactivity of imidazole derivatives is also exploited in the design of selective farnesyltransferase inhibitors, where the imidazole ring is incorporated into the inhibitor structure to enhance biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives, such as photoluminescence, fluorescence, and electrochemical behavior, are closely related to their molecular structure. For instance, a zinc complex based on a benzoimidazole derivative exhibits yellow-green luminescence, which could be leveraged for applications in imaging or light-emitting devices . The fluorescence study of benzimidazol-2-aminonicotinonitrile and -2-aminoisophthalonitrile hybrids reveals intense blue fluorescence with high quantum yield, suggesting their potential use in fluorescent materials . The optical and electrochemical properties of benzo[d]imidazole derivatives are also of interest, with studies showing good fluorescence-emitting ability and strong blue emission in solution and solid state .

Scientific Research Applications

  • Crystal Structure Analysis

    • Field: Crystallography
    • Application: The compound 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, which is structurally similar to 2-(1H-imidazol-1-yl)benzonitrile, has been used in crystal structure analysis .
    • Method: The compound was synthesized by a condensation reaction of benzimidazole and 2-(bromomethyl) benzonitrile in acetonitrile followed by a hydrolysis process .
    • Results: The benzimidazole ring system was found to be inclined to the benzene ring by 78.04 (10) degrees. The crystal structure features O—H N and C—H O hydrogen bonding and C—H and – interactions .
  • Pharmaceutical Applications

    • Field: Pharmaceutical Chemistry
    • Application: Imidazole and its derivatives show a broad range of biological activities such as antibacterial, antimicrobial, antifungal, anticancer, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, and ulcerogenic activities .
    • Method: Various synthetic routes have been used to produce imidazole and its derivatives .
    • Results: There are many commercially available drugs in the market which contain the imidazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
  • Synthesis of Cyanobenzyl Compounds

    • Field: Organic Chemistry
    • Application: Cyanobenzyl compounds, which can be synthesized from 2-(1H-imidazol-1-yl)benzonitrile, are used as intermediates in the synthesis of species that possess significant pharmaceutical properties .
    • Method: The compound 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, which is structurally similar to 2-(1H-imidazol-1-yl)benzonitrile, was synthesized by a condensation reaction of benzimidazole and 2-(bromomethyl) benzonitrile in acetonitrile followed by a hydrolysis process .
    • Results: The synthesized compound can be used to construct coordination polymers with different metal ions .
  • Antimicrobial Activities

    • Field: Microbiology
    • Application: Imidazole derivatives show antimicrobial activities .
    • Method: Various synthetic routes have been used to produce imidazole and its derivatives .
    • Results: The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Chemical Synthesis

    • Field: Organic Chemistry
    • Application: 2-(1H-imidazol-1-yl)benzonitrile can be used as a starting material in the synthesis of various organic compounds .
    • Method: The specific synthetic route would depend on the target compound .
    • Results: The synthesized compounds can be used in various fields such as pharmaceuticals, agrochemicals, and materials science .
  • Material Science

    • Field: Material Science
    • Application: Imidazole and its derivatives can be used in the development of new materials .
    • Method: Imidazole derivatives can be incorporated into polymers to improve their properties .
    • Results: The resulting materials can have improved thermal stability, mechanical properties, and chemical resistance .

Safety And Hazards

“2-(1H-imidazol-1-yl)benzonitrile” is harmful if swallowed, in contact with skin, and if inhaled. It causes skin irritation and serious eye irritation. It may cause respiratory irritation. Avoid breathing dust/fume/gas/mist/vapours/spray. Wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Imidazole has become an important synthon in the development of new drugs due to its broad range of chemical and biological properties . Therefore, the study and development of “2-(1H-imidazol-1-yl)benzonitrile” and its derivatives could be a promising direction for future research .

properties

IUPAC Name

2-imidazol-1-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c11-7-9-3-1-2-4-10(9)13-6-5-12-8-13/h1-6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNKBJOSIVSQUBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20948213
Record name 2-(1H-Imidazol-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20948213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-imidazol-1-yl)benzonitrile

CAS RN

25373-49-3
Record name Benzonitrile, o-imidazol-1-yl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025373493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(1H-Imidazol-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20948213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Fluorobenzonitrile (0.70 g, 5.78 mmol) was dissolved in acetonitrile (1 ml), and a sodium salt of imidazole (1.34 g, 14.8 mmol) was added thereto, followed by stirring at 100° C. for 1.5 hours. The reaction mixture was concentrated under reduced pressure and the resulting residue was purified by silica gel column chromatography (the sample was eluted with an increasing concentration of chloroform from chloroform/hexane=1/2 to 100% chloroform) to give the title compound (0.96 g, 98%).
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.34 g
Type
reactant
Reaction Step Two
Yield
98%

Synthesis routes and methods II

Procedure details

To a solution of 1H-imidazole (0.61 g, 9.0 mmol) in dimethylformamide (8 ml) was added sodium hydride (60% in oil, 0.36 g, 9.0 mmol) and the reaction mixture was stirred at room temperature for 40 min. 2-Fluoro-benzonitrile (0.9 ml, 8.2 mmol) was added and the reaction was stirred at room temperature for 45 min, heated to 60° C. for 45 min and then stirred at room temperature overnight. Ethyl acetate was added and the mixture was washed with water and brine. Drying and solvent evaporation gave 2-imidazol-1-yl-benzonitrile; 1H NMR (CDCl3, 400 MHz) δ7.86 (bs, 1H), 7.84 (m, 1H), 7.75 (m, 1H), 7.54 (m, 1H), 7.47 (dd, 1H, J=8.1 Hz, J=1 Hz), 7.36 (m, 1H), 7.27 (m, 1H).
Quantity
0.61 g
Type
reactant
Reaction Step One
Quantity
0.36 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a stirred solution of KOH (5.81 g) in DMSO (15 mL) was added imidazole (5.0 g, 73.4 mmol). The mixture was stirred for 1 hour, then 2-fluorobenzonitrile (8.76 mL) in DMSO (10 mL) was added dropwise over 20 minutes. The reaction mixture was stirred at room temperature overnight and the product was collected by filtration and washed with water to afford 10.91 g of 2-(1-imidazolyl)benzonitrile as a white solid.
Name
Quantity
5.81 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
8.76 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-imidazol-1-yl)benzonitrile
Reactant of Route 2
Reactant of Route 2
2-(1H-imidazol-1-yl)benzonitrile
Reactant of Route 3
Reactant of Route 3
2-(1H-imidazol-1-yl)benzonitrile
Reactant of Route 4
Reactant of Route 4
2-(1H-imidazol-1-yl)benzonitrile
Reactant of Route 5
Reactant of Route 5
2-(1H-imidazol-1-yl)benzonitrile
Reactant of Route 6
Reactant of Route 6
2-(1H-imidazol-1-yl)benzonitrile

Citations

For This Compound
2
Citations
L Liu, HY Huang, H Doucet - Applied Organometallic …, 2022 - Wiley Online Library
The Pd‐catalyzed annulative π‐extension reaction of 1‐arylimidazoles for the one pot preparation of imidazo[1,5‐f]phenanthridines was explored. The higher reactivity of imidazole C5‐…
Number of citations: 4 onlinelibrary.wiley.com
G Shen, L Zhao, W Bao - Chemical Research in Chinese Universities, 2016 - Springer
Employing 1,1′-binaphthyl-2,2′-diamine(BINAM) dihydrochloride as an efficient and commercially available ligand, relatively mild and highly efficient copper-catalyzed coupling …
Number of citations: 2 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.